Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate
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Overview
Description
Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4,6-dinitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-acetylamino-2-methoxyphenol in an alkaline medium to form the azo compound.
Esterification: The resulting azo compound is esterified with N-ethyl-beta-alanine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for diazotization and coupling reactions.
- Use of high-purity reagents and solvents.
- Advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways Involved: It may affect various biochemical pathways, including oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(5-(acetylamino)-4-((2-chloro-4-nitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate
- Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-hydroxyphenyl)-N-ethyl-beta-alaninate
Uniqueness
Methyl N-(5-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-methoxyphenyl)-N-ethyl-beta-alaninate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its unique azo linkage and substituents make it valuable for specific applications in research and industry.
Properties
CAS No. |
93805-18-6 |
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Molecular Formula |
C21H23ClN6O8 |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
methyl 3-[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N-ethyl-2-methoxyanilino]propanoate |
InChI |
InChI=1S/C21H23ClN6O8/c1-5-26(7-6-20(30)36-4)17-10-15(23-12(2)29)16(11-19(17)35-3)24-25-21-14(22)8-13(27(31)32)9-18(21)28(33)34/h8-11H,5-7H2,1-4H3,(H,23,29) |
InChI Key |
QNBFBSBKIRJEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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